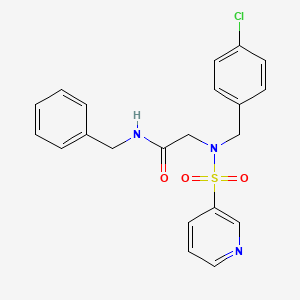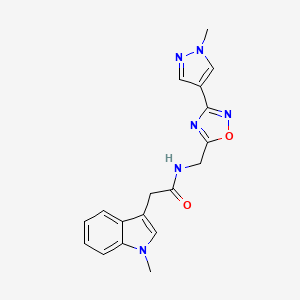![molecular formula C10H11NO6S B2697295 (2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid CAS No. 300567-51-5](/img/structure/B2697295.png)
(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid” is a chemical compound with the molecular formula C15H13NO6S and a molecular weight of 335.33 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides involved the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzodioxine ring attached to a sulfonylamino group and an acetic acid group .Aplicaciones Científicas De Investigación
Enantioselective Receptor for Sulfonylamino Acids
A study by Oliva et al. (2004) focused on the synthesis of an enantioselective receptor using a combination of a cis-tetrahydrobenzoxanthene skeleton with benzoxazole and an amidopyridine. This receptor exhibited chiral recognitions for sulfonylamino acids and was capable of enantioselective extraction from aqueous solutions of their salts, suggesting potential applications in chiral separations and purifications (Oliva et al., 2004).
Meta-C–H Functionalization of Benzoic Acid Derivatives
Li et al. (2016) developed a general protocol for meta-C–H olefination of benzoic acid derivatives using a nitrile-based sulfonamide template. This work demonstrates the potential of sulfonylamino-acetic acid derivatives in synthetic chemistry, enabling selective functionalization and further transformation of benzoic acid derivatives, which are crucial structural motifs in drug molecules and natural products (Li et al., 2016).
Sulfonic Acid-Containing Polybenzoxazine for Proton Exchange Membranes
Yao et al. (2014) synthesized a novel sulfonic acid-containing benzoxazine monomer for use in direct methanol fuel cells. The study underscores the importance of sulfonylamino-acetic acid derivatives in developing materials with high proton conductivity and low methanol permeability, crucial for fuel cell technology (Yao et al., 2014).
Antibacterial Activity of Benzoxazine Analogues
Research by Kadian et al. (2012) on the synthesis and evaluation of antibacterial activity of benzoxazine analogues reveals the potential biomedical applications of sulfonylamino-acetic acid derivatives. Their findings suggest these compounds exhibit significant activity against various bacterial strains, indicating their utility in developing new antibacterial agents (Kadian et al., 2012).
Carbonic Anhydrase Inhibitory Activities
Husain and Madhesia (2012) explored heterocyclic sulfonamides, including derivatives of sulfonylamino-acetic acid, for their inhibitory effects on carbonic anhydrase isozymes. This enzyme plays a role in various physiological processes, suggesting these compounds could be useful in treating disorders like glaucoma, epilepsy, and obesity (Husain & Madhesia, 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6S/c12-10(13)6-11-18(14,15)7-1-2-8-9(5-7)17-4-3-16-8/h1-2,5,11H,3-4,6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWLQLFXKIZXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2697212.png)
![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2697214.png)
![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2697216.png)


![(1-Methyltriazol-4-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2697223.png)



![2-((2-fluorobenzyl)thio)-5-methyl-7-(pyridin-3-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2697229.png)
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2697231.png)

![4'-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2697234.png)
